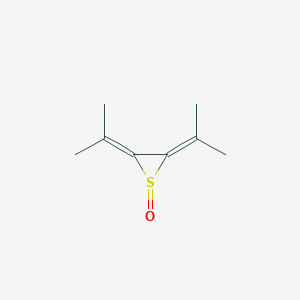
Acetic acid--10-(2,4-dihydroxyphenyl)anthracen-9-yl acetate (2/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid–10-(2,4-dihydroxyphenyl)anthracen-9-yl acetate (2/1) is a complex organic compound known for its unique structure and properties This compound features an anthracene core substituted with a 2,4-dihydroxyphenyl group and an acetate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–10-(2,4-dihydroxyphenyl)anthracen-9-yl acetate (2/1) typically involves the reaction of anthracene-9-carbaldehyde with 2,4-dihydroxybenzaldehyde under specific conditions. The reaction is often catalyzed by acids or bases and may require solvents such as ethanol or methanol. The product is then acetylated using acetic anhydride in the presence of a catalyst like pyridine to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid–10-(2,4-dihydroxyphenyl)anthracen-9-yl acetate (2/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroxyanthracene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinones, hydroxyanthracenes, and various substituted anthracene derivatives
Wissenschaftliche Forschungsanwendungen
Acetic acid–10-(2,4-dihydroxyphenyl)anthracen-9-yl acetate (2/1) has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of acetic acid–10-(2,4-dihydroxyphenyl)anthracen-9-yl acetate (2/1) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthracene-9-carbaldehyde: A precursor in the synthesis of the compound.
2,4-Dihydroxybenzaldehyde: Another precursor used in the synthesis.
Hydroxyanthracenes: Similar compounds with hydroxyl groups on the anthracene core.
Uniqueness
Acetic acid–10-(2,4-dihydroxyphenyl)anthracen-9-yl acetate (2/1) is unique due to its specific substitution pattern and the presence of both acetate and dihydroxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
79925-05-6 |
|---|---|
Molekularformel |
C26H24O8 |
Molekulargewicht |
464.5 g/mol |
IUPAC-Name |
acetic acid;[10-(2,4-dihydroxyphenyl)anthracen-9-yl] acetate |
InChI |
InChI=1S/C22H16O4.2C2H4O2/c1-13(23)26-22-17-8-4-2-6-15(17)21(16-7-3-5-9-18(16)22)19-11-10-14(24)12-20(19)25;2*1-2(3)4/h2-12,24-25H,1H3;2*1H3,(H,3,4) |
InChI-Schlüssel |
BVSOFCNMHHRUOA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(=O)O.CC(=O)OC1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=C(C=C(C=C4)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Ethylphenyl 2-chloro-4-[(4-ethylbenzoyl)oxy]benzoate](/img/structure/B14428834.png)
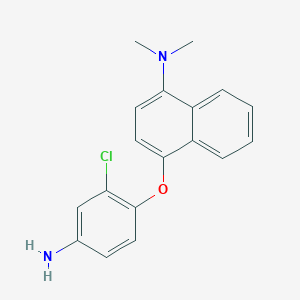


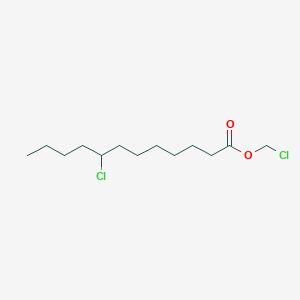
![7-Bromo-1,4-dithiaspiro[4.5]dec-6-ene](/img/structure/B14428851.png)

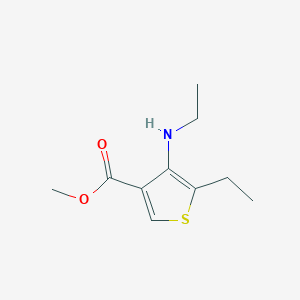
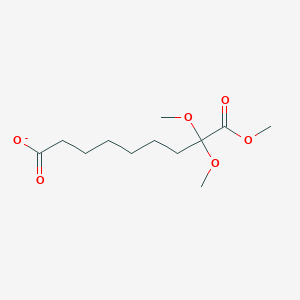
![1-(Bromomethyl)spiro[2.4]hepta-4,6-diene](/img/structure/B14428876.png)
![Benzamide, 2,6-dimethoxy-N-[3-(2-methoxy-1,1-dimethylethyl)-5-isoxazolyl]-](/img/structure/B14428884.png)
![2-[(2-Methoxyphenyl)methyl]quinoxaline](/img/structure/B14428900.png)
